

Propargyl-PEG2-CH2COOH: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Propargyl-PEG2-CH2COOH*

Cat. No.: *B3170540*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on **Propargyl-PEG2-CH2COOH**, a versatile bifunctional linker commonly employed in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). This guide includes a summary of suppliers and pricing, detailed experimental protocols for its primary applications, and visualizations of relevant pathways and workflows.

Supplier and Pricing Overview

Propargyl-PEG2-CH2COOH is commercially available from several suppliers. The following table summarizes pricing information from various sources for research-grade material. Prices are subject to change and may not include shipping and handling fees. For bulk quantities or GMP-grade material, direct inquiry with the suppliers is recommended.

Supplier	Catalog Number	Purity	Quantity	Price (USD)
Precise PEG	AG-1821Q2	>96%	Not Specified	\$420.00
MedKoo Biosciences	123238	>98%	50mg	\$350.00
	100mg			\$650.00
BroadPharm	BP-23165	98%	Inquire	Inquire
MedChemExpress	HY-41922	Not Specified	Inquire	Inquire

Core Applications and Experimental Protocols

Propargyl-PEG2-CH₂COOH possesses two key functional groups: a terminal alkyne (propargyl group) and a carboxylic acid. This dual functionality allows for sequential or orthogonal conjugation to different molecules. The propargyl group readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to form a stable triazole linkage with azide-modified molecules. The carboxylic acid can be activated to form a stable amide bond with primary amine groups.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

This protocol outlines a general procedure for conjugating **Propargyl-PEG2-CH₂COOH** to an azide-containing molecule (e.g., a protein, peptide, or small molecule).

Materials:

- **Propargyl-PEG2-CH₂COOH**
- Azide-functionalized molecule of interest
- Copper(II) sulfate (CuSO₄)
- Sodium ascorbate

- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
- Deionized water or appropriate buffer (e.g., phosphate-buffered saline, PBS)
- Organic solvent (e.g., DMSO or DMF) for dissolving reagents
- Reaction vessel

Procedure:

- Reagent Preparation:
 - Prepare a stock solution of **Propargyl-PEG2-CH₂COOH** in a suitable organic solvent like DMSO or DMF.
 - Prepare a stock solution of the azide-functionalized molecule in an appropriate buffer or solvent.
 - Prepare a stock solution of CuSO₄ in deionized water (e.g., 100 mM).
 - Prepare a fresh stock solution of sodium ascorbate in deionized water (e.g., 1 M).
 - Prepare a stock solution of the copper-chelating ligand (THPTA or TBTA) in water or a water/DMSO mixture.
- Reaction Setup:
 - In a reaction vessel, combine the azide-functionalized molecule and **Propargyl-PEG2-CH₂COOH** in the desired molar ratio (a slight excess of the PEG linker is often used).
 - Add the copper-chelating ligand to the reaction mixture. A typical molar ratio of ligand to copper is 5:1.
 - Add the CuSO₄ solution to the reaction mixture. The final concentration of copper typically ranges from 50 μM to 1 mM.

- Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.
- Reaction Conditions:
 - The reaction is typically carried out at room temperature.
 - The reaction time can vary from 1 to 12 hours, depending on the reactivity of the substrates.
 - The reaction progress can be monitored by analytical techniques such as LC-MS or HPLC.
- Purification:
 - Once the reaction is complete, the desired conjugate can be purified using standard techniques such as size exclusion chromatography, affinity chromatography, or dialysis to remove excess reagents and byproducts.

Amine Coupling (Amide Bond Formation) Protocol

This protocol describes the conjugation of the carboxylic acid moiety of **Propargyl-PEG2-CH₂COOH** to a primary amine-containing molecule. This reaction typically requires the activation of the carboxylic acid.

Materials:

- **Propargyl-PEG2-CH₂COOH**
- Amine-containing molecule of interest
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
- Activation buffer (e.g., MES buffer, pH 4.5-6.0)
- Coupling buffer (e.g., PBS, pH 7.2-7.5)

- Quenching solution (e.g., hydroxylamine or Tris buffer)
- Organic solvent (e.g., DMSO or DMF)
- Reaction vessel

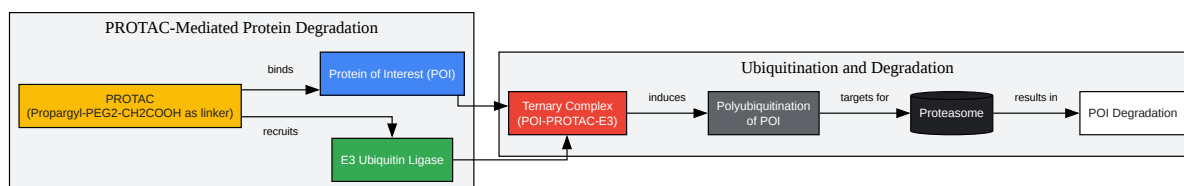
Procedure:

- Reagent Preparation:
 - Dissolve **Propargyl-PEG2-CH2COOH** in an appropriate organic solvent or the activation buffer.
 - Dissolve the amine-containing molecule in the coupling buffer.
 - Prepare fresh stock solutions of EDC and NHS (or sulfo-NHS) in the activation buffer or an organic solvent.
- Carboxylic Acid Activation:
 - In a reaction vessel, add the **Propargyl-PEG2-CH2COOH** solution.
 - Add EDC and NHS (or sulfo-NHS) to the reaction mixture. A molar excess of EDC and NHS over the carboxylic acid is typically used.
 - Allow the activation reaction to proceed for 15-30 minutes at room temperature.
- Amine Coupling:
 - Add the amine-containing molecule to the activated **Propargyl-PEG2-CH2COOH** solution.
 - The reaction is typically carried out at room temperature for 2 hours to overnight.
 - The pH of the reaction mixture should be maintained between 7.2 and 7.5 for efficient coupling.
- Quenching and Purification:

- After the desired reaction time, quench any unreacted activated carboxylic acid groups by adding a quenching solution.
- Purify the resulting conjugate using appropriate chromatography techniques (e.g., size exclusion, ion exchange) or dialysis to remove unreacted molecules and coupling reagents.

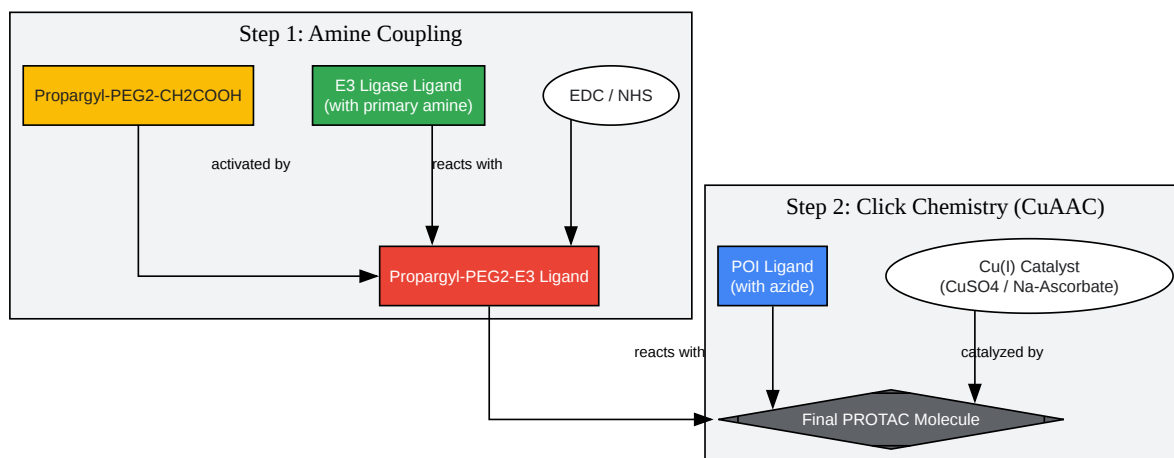
Visualizing Key Concepts

The following diagrams, generated using Graphviz, illustrate the core mechanisms and workflows involving **Propargyl-PEG2-CH₂COOH**.



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Caption: The PROTAC mechanism of action.



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Caption: PROTAC synthesis experimental workflow.

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